molecular formula C12H20N4O B3234565 1-(6-(Isopropylamino)pyrimidin-4-yl)piperidin-4-ol CAS No. 1353977-98-6

1-(6-(Isopropylamino)pyrimidin-4-yl)piperidin-4-ol

Cat. No.: B3234565
CAS No.: 1353977-98-6
M. Wt: 236.31
InChI Key: JURPFWGIXOZLPV-UHFFFAOYSA-N
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Description

1-(6-(Isopropylamino)pyrimidin-4-yl)piperidin-4-ol is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.31 g/mol This compound features a piperidine ring substituted with a pyrimidine moiety, which is further functionalized with an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Isopropylamino)pyrimidin-4-yl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the Isopropylamino Group: The isopropylamino group is introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyrimidine ring is replaced by the isopropylamino group.

    Formation of the Piperidine Ring: The piperidine ring is typically formed through cyclization reactions involving appropriate precursors such as 1,5-diamines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Isopropylamino)pyrimidin-4-yl)piperidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or reduce other functional groups.

    Substitution: The isopropylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the isopropylamino group.

Scientific Research Applications

1-(6-(Isopropylamino)pyrimidin-4-yl)piperidin-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(6-(Isopropylamino)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

1-(6-(Isopropylamino)pyrimidin-4-yl)piperidin-4-ol can be compared with other similar compounds, such as:

    1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol: Similar structure but with a methylamino group instead of an isopropylamino group.

    1-(6-(Ethylamino)pyrimidin-4-yl)piperidin-4-ol: Similar structure but with an ethylamino group instead of an isopropylamino group.

    1-(6-(Propylamino)pyrimidin-4-yl)piperidin-4-ol: Similar structure but with a propylamino group instead of an isopropylamino group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9(2)15-11-7-12(14-8-13-11)16-5-3-10(17)4-6-16/h7-10,17H,3-6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURPFWGIXOZLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC=N1)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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